molecular formula C11H14O3 B3025587 1-(3,4-Dimethoxy-2-methylphenyl)ethanone CAS No. 5417-20-9

1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Cat. No. B3025587
CAS RN: 5417-20-9
M. Wt: 194.23 g/mol
InChI Key: SKRFNWJZAZMOFB-UHFFFAOYSA-N
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Description

“1-(3,4-Dimethoxy-2-methylphenyl)ethanone” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Acetophenone, 3’,4’-dimethoxy-, Acetoveratrone, 3,4-Dimethoxyphenyl methyl ketone, 3’,4’-Dimethoxyacetophenone, 3,4-Dimethoxyacetophenone, 4’-Hydroxy-3’-methoxyacetophenone, methyl ether .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Dimethoxy-2-methylphenyl)ethanone” consists of a benzene ring with two methoxy groups (OCH3) at the 3rd and 4th positions, a methyl group (CH3) at the 2nd position, and an ethanone group (C2H5O) at the 1st position .


Physical And Chemical Properties Analysis

The molecular weight of “1-(3,4-Dimethoxy-2-methylphenyl)ethanone” is 180.2005 . Other physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current resources.

Scientific Research Applications

Antioxidant Properties

1-(3,4-Dimethoxy-2-methylphenyl)ethanone exhibits antioxidant activity due to its phenolic structure. It scavenges free radicals, protecting cells from oxidative stress. Researchers have explored its potential in preventing age-related diseases and oxidative damage .

Anti-Inflammatory Effects

Studies suggest that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions like arthritis, inflammatory bowel disease, and neuroinflammation .

Anticancer Potential

1-(3,4-Dimethoxy-2-methylphenyl)ethanone has drawn attention for its potential as an anticancer agent. It may interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. Researchers investigate its efficacy against various cancer types .

Enzyme Inhibition

This compound acts as a novel tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin synthesis, and inhibiting it can have applications in skin whitening, cosmetics, and treating hyperpigmentation disorders .

Natural Product Synthesis

Chemists utilize 1-(3,4-Dimethoxy-2-methylphenyl)ethanone as a building block in the synthesis of natural products. Its unique structure allows for diverse modifications, making it valuable in drug discovery and organic synthesis .

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound finds use in the flavor and fragrance industry. It contributes to the scent of certain flowers and fruits, and researchers explore its potential as a natural flavoring agent .

properties

IUPAC Name

1-(3,4-dimethoxy-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRFNWJZAZMOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278443
Record name 1-(3,4-dimethoxy-2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxy-2-methylphenyl)ethanone

CAS RN

5417-20-9
Record name NSC7381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dimethoxy-2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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